An In-depth Technical Guide to Resorcinol Dibenzoate: Chemical Properties and Synthesis
An In-depth Technical Guide to Resorcinol Dibenzoate: Chemical Properties and Synthesis
Introduction
Resorcinol (B1680541) dibenzoate, also known by its IUPAC name 1,3-phenylene dibenzoate, is an organic compound with the chemical formula C₂₀H₁₄O₄.[1][2] It is a dibenzoate ester derived from resorcinol (benzene-1,3-diol).[3] This compound is synthesized through the esterification of resorcinol's two hydroxyl groups with benzoyl groups.[3] Resorcinol dibenzoate serves as a chemical intermediate in the synthesis of other organic compounds and has applications in the cosmetics and pharmaceutical industries due to its antimicrobial and antifungal properties.[3]
Chemical and Physical Properties
Resorcinol dibenzoate is a white to beige or pale brown crystalline powder.[4] It is soluble in acetone (B3395972) but insoluble in water.[4][5] Key quantitative properties are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 1,3-phenylene dibenzoate | [2] |
| Synonyms | 1,3-Benzenediol, dibenzoate; 1,3-Dibenzoyloxybenzene; m-Phenylene dibenzoate | [2][6] |
| CAS Number | 94-01-9 | [1][4] |
| Molecular Formula | C₂₀H₁₄O₄ | [1][4][7] |
| Molecular Weight | 318.33 g/mol | [1] |
| Melting Point | 115-117 °C | [1][4] |
| Boiling Point | 478.4 °C at 760 mmHg | [4] |
| Density | 1.242 g/cm³ | [4] |
| Flash Point | 243.7 °C | [4] |
| Refractive Index | 1.615 | [4] |
| LogP | 4.125 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Synthesis and Reaction Mechanism
The primary method for synthesizing resorcinol dibenzoate is the esterification of resorcinol with benzoyl chloride.[3] This reaction, a classic example of nucleophilic acyl substitution, involves the two hydroxyl groups of resorcinol acting as nucleophiles, attacking the electrophilic carbonyl carbon of two molecules of benzoyl chloride. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct that is formed. This specific type of acylation is often referred to as the Schotten-Baumann reaction.
The overall reaction is as follows:
C₆H₄(OH)₂ + 2 C₆H₅COCl → C₆H₄(OCOC₆H₅)₂ + 2 HCl
The base plays a crucial role by deprotonating the phenolic hydroxyl groups, increasing their nucleophilicity and driving the reaction to completion.
Experimental Protocols
Below is a detailed methodology for the synthesis of resorcinol dibenzoate based on the Schotten-Baumann reaction conditions.
Objective: To synthesize resorcinol dibenzoate via esterification of resorcinol with benzoyl chloride.
Materials and Reagents:
-
Resorcinol (Benzene-1,3-diol)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) or Pyridine
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethanol or other suitable recrystallization solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve resorcinol in a suitable organic solvent like dichloromethane. If using aqueous NaOH, a biphasic system will be formed. If using pyridine, it can act as both the base and a solvent. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add benzoyl chloride (2.2 equivalents) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Concurrently, add a solution of sodium hydroxide (2.5 equivalents) or pyridine (3.0 equivalents) dropwise to maintain a basic pH and control the reaction temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
If pyridine was used, wash the organic layer sequentially with a dilute HCl solution (to remove pyridine), deionized water, and a saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride and HCl).
-
If aqueous NaOH was used, separate the organic layer and wash it with deionized water and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
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Purification: The crude product is typically a solid. Purify the crude resorcinol dibenzoate by recrystallization from a suitable solvent, such as ethanol, to obtain white to pale brown crystals.[4]
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Characterization: Dry the purified crystals and determine the yield. Characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected melting point is in the range of 115-117 °C.[1][4]
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzoyl chloride is corrosive and a lachrymator; handle with extreme care.
-
Pyridine is flammable and toxic.
-
Sodium hydroxide and hydrochloric acid are corrosive.
Visualizations
The following diagrams illustrate the synthesis workflow for resorcinol dibenzoate.
Caption: Synthesis workflow for Resorcinol Dibenzoate.
References
- 1. resorcinol dibenzoate [stenutz.eu]
- 2. 1,3-Phenylenedibenzoate [webbook.nist.gov]
- 3. ontosight.ai [ontosight.ai]
- 4. lookchem.com [lookchem.com]
- 5. Resorcinol - Wikipedia [en.wikipedia.org]
- 6. 1,3-Phenylenedibenzoate (CAS 94-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Basic Chemical Data [dtp.cancer.gov]
